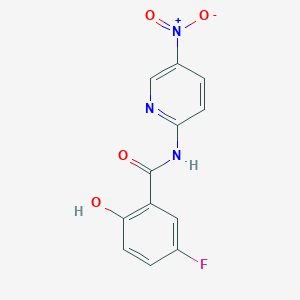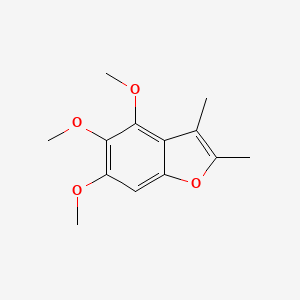
Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The choice of solvents, temperature, and reaction time are carefully controlled to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or nitro groups at specific positions on the benzofuran ring.
Aplicaciones Científicas De Investigación
Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin and heat shock protein 90, leading to disrupted cellular processes and potential therapeutic effects . The compound’s ability to modulate various signaling pathways makes it a valuable candidate for drug development.
Comparación Con Compuestos Similares
Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with applications in phototherapy.
Angelicin: Known for its use in treating skin conditions.
These compounds share the benzofuran core structure but differ in their functional groups, leading to unique properties and applications. Benzofuran, 4,5,6-trimethoxy-2,3-dimethyl- stands out due to its specific trimethoxy and dimethyl substitutions, which enhance its biological activity and potential therapeutic uses.
Propiedades
Número CAS |
831171-07-4 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
4,5,6-trimethoxy-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C13H16O4/c1-7-8(2)17-9-6-10(14-3)12(15-4)13(16-5)11(7)9/h6H,1-5H3 |
Clave InChI |
ZWHKBUHBEKGHSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC(=C(C(=C12)OC)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
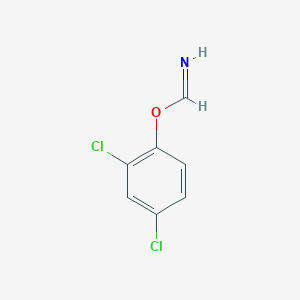
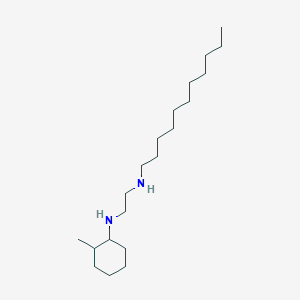
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
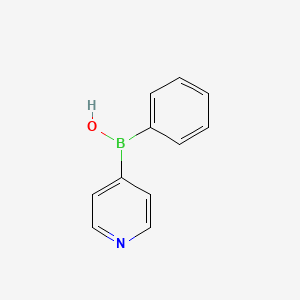
![5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol](/img/structure/B14212719.png)
![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)

![1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14212735.png)
![3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14212740.png)
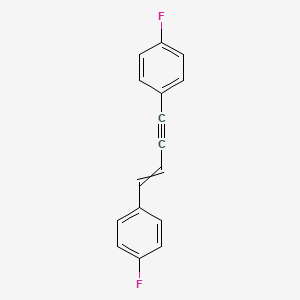
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![1-Bromo-4-[(4-{[4-(hexyloxy)phenyl]ethynyl}phenyl)ethynyl]benzene](/img/structure/B14212769.png)
